Product packaging for Ethyl 3-(4-tert-Butylphenyl)propiolate(Cat. No.:CAS No. 109034-26-6)

Ethyl 3-(4-tert-Butylphenyl)propiolate

Cat. No.: B010783
CAS No.: 109034-26-6
M. Wt: 230.3 g/mol
InChI Key: SDPWUYVOUYSPMU-UHFFFAOYSA-N
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Description

Contextualization of Propiolate Esters as Key Substrates in Contemporary Synthetic Chemistry

Propiolate esters are a class of organic compounds characterized by an ester group attached to a propiolic acid backbone. Their defining feature is the carbon-carbon triple bond (alkyne) conjugated with a carbonyl group, a combination that imparts a unique reactivity profile. This functional group arrangement makes them highly valuable substrates in modern synthetic chemistry. researchgate.net They serve as versatile intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

The reactivity of the activated alkyne allows propiolate esters to participate in a variety of chemical transformations. One of the most powerful applications is in cycloaddition reactions, where they react with dipolar species to form heterocyclic compounds. chemicalbook.com For instance, ethyl propiolate is a key reactant in dipolar cycloadditions with compounds like nitrile imines or diazo compounds to produce pyrazoles, a class of compounds with significant biological activity and applications in medicine and agriculture. chemicalbook.com Furthermore, the alkyne moiety is susceptible to nucleophilic addition reactions, such as hydroamination (the addition of an N-H bond), which is an atom-economical method for forming crucial C-N bonds in the synthesis of amines, imines, and enamines. researchgate.net

Strategic Importance of Aryl-Substituted Propiolates in Molecular Architecture

The attachment of an aryl group to the terminal carbon of the alkyne in a propiolate ester, creating an aryl-substituted propiolate, significantly expands its utility in molecular design. The aryl group can be electronically and sterically tuned by introducing various substituents, which in turn modulates the reactivity of the propiolate system and imparts specific properties to the final products. This strategic functionalization is crucial for building complex molecular frameworks with desired characteristics.

Aryl-substituted propiolates are key precursors to a variety of complex structures. For example, recent research has demonstrated the design and synthesis of novel indole-derived γ-hydroxy propiolate esters which exhibit potent anti-inflammatory activity. nih.gov This highlights how the aryl (in this case, indolyl) substituent is integral to the biological function of the target molecule.

Ethyl 3-(4-tert-Butylphenyl)propiolate is a prime example of an aryl-substituted propiolate. In this molecule, the phenyl ring is substituted with a bulky tert-butyl group. This substituent can influence the molecule's solubility, electronic properties, and steric interactions in subsequent chemical reactions.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 109034-26-6 letopharm.com
Molecular Formula C15H18O2 letopharm.com
Molecular Weight 230.30 g/mol letopharm.com
Boiling Point 314.4°C at 760 mmHg letopharm.comchemsrc.com
Density 1.02 g/cm³ letopharm.comchemsrc.com
Refractive Index 1.52 letopharm.com

| IUPAC Name | ethyl 3-(4-tert-butylphenyl)prop-2-ynoate chemsrc.com |

Evolution of Research Trends in Propiolate Ester Chemistry

Research involving propiolate esters has evolved significantly, moving from fundamental reactivity studies to the development of highly sophisticated applications. A major trend is the pursuit of more efficient and environmentally benign synthetic methodologies. researchgate.net This includes the development of novel catalytic systems that can achieve high yields and selectivity under mild conditions, minimizing waste and the use of hazardous reagents. mdpi.com For example, catalytic methods for the synthesis of propiolamidines, which are derivatives of propiolic acids, offer greater atomic economy compared to classical stoichiometric approaches. mdpi.com

Another significant research direction is the application of propiolate esters in materials science. The polymerizability of the alkyne function has been exploited to create novel polymers with interesting electronic and optical properties. acs.orgacs.org Furthermore, the exploration of propiolate esters as building blocks for biologically active molecules continues to be a major focus. The synthesis of complex natural products and their analogues often relies on the versatile chemistry of propiolates. nih.govnih.gov The ongoing research aims to expand the library of substituted propiolates to access an even wider range of chemical structures and functionalities, paving the way for new discoveries in medicine, materials, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B010783 Ethyl 3-(4-tert-Butylphenyl)propiolate CAS No. 109034-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109034-26-6

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)prop-2-ynoate

InChI

InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3

InChI Key

SDPWUYVOUYSPMU-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C

Synonyms

ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 4 Tert Butylphenyl Propiolate and Analogues

Established Esterification Routes for Propiolic Acid Derivatives

A primary route to ethyl 3-(4-tert-butylphenyl)propiolate involves the esterification of 3-(4-tert-butylphenyl)propiolic acid. This transformation can be achieved through various well-established protocols.

Steglich Esterification Protocols

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and is typically catalyzed by 4-dimethylaminopyridine (DMAP). wikipedia.orgsynarchive.comnih.gov

The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol (ethanol in this case) to yield the desired ester and a urea byproduct (e.g., dicyclohexylurea). organic-chemistry.orgwikipedia.org This method's mild, neutral conditions make it a valuable tool in the synthesis of complex molecules. nih.govnih.gov

Key Features of Steglich Esterification:

Feature Description
Coupling Agents N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov
Catalyst 4-Dimethylaminopyridine (DMAP) is crucial for efficient ester formation. organic-chemistry.org
Conditions Typically performed at room temperature in aprotic solvents. wikipedia.org

| Advantages | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |

Alternative Catalyzed Esterification Approaches

Beyond the Steglich protocol, other catalyzed esterification methods can be employed. Traditional Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach for simple esters. ceon.rs However, for more complex molecules, the harsh acidic conditions can be detrimental.

Alternative catalysts, including various Brønsted and Lewis acids, have been investigated to promote esterification under milder conditions. For instance, ion-exchange resins like Amberlyst 15 have been used as heterogeneous catalysts for the esterification of propionic acid and its derivatives. semanticscholar.orgresearchgate.net These solid-supported catalysts offer the advantage of easy separation from the reaction mixture.

Advanced Alkynylation and Arylation Strategies for Propiolate Moiety Construction

An alternative synthetic strategy involves constructing the 3-arylpropiolate framework directly, bypassing the need for the pre-synthesized 3-(4-tert-butylphenyl)propiolic acid. This is often achieved through modern cross-coupling reactions.

Metal-Catalyzed Coupling Reactions for Alkyne Formation

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation and is widely used for the synthesis of arylalkynes. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For the synthesis of this compound, this would involve coupling ethyl propiolate with a 4-tert-butylphenyl halide.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid the formation of alkyne homocoupling byproducts (diynes). nih.gov These modified procedures often employ specific palladium catalysts and bases to facilitate the reaction. researchgate.net The versatility of the Sonogashira coupling allows for a broad range of substituted arylpropiolates to be synthesized with high efficiency. researchgate.netresearchgate.net

A notable example is the palladium-catalyzed cross-coupling of aryl iodides with in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates, which provides an efficient route to ethyl arylpropiolates. organic-chemistry.orgorganic-chemistry.org This method has shown broad substrate scope, tolerating various functional groups. organic-chemistry.org

Comparison of Coupling Methods for Ethyl Arylpropiolate Synthesis:

Method Catalyst System Key Features
Traditional Sonogashira Pd catalyst, Cu(I) co-catalyst, Amine base Well-established, versatile, risk of alkyne homocoupling. wikipedia.org
Copper-Free Sonogashira Pd catalyst, Amine base Avoids diyne byproduct formation, often requires specific ligands. nih.gov

| Indate-Based Coupling | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | Uses an organoindium reagent, broad functional group tolerance. organic-chemistry.org |

Introduction of Aryl Substituents, including the 4-tert-Butylphenyl Group

The introduction of the 4-tert-butylphenyl group is typically achieved by using a corresponding aryl halide, such as 1-iodo-4-tert-butylbenzene or 1-bromo-4-tert-butylbenzene, in a metal-catalyzed cross-coupling reaction as described above. The choice of the halide can influence the reaction conditions, with iodides generally being more reactive than bromides. wikipedia.org

The synthesis of the precursor, 3-(4-tert-butylphenyl)propanoic acid, can be accomplished through various standard organic reactions. nih.govgoogle.com The propiolic acid can then be generated through subsequent synthetic steps.

One-Pot and Multicomponent Reaction Sequences in Propiolate Synthesis

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies. richmond.edunih.govorganic-chemistry.org MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.govresearchgate.net This approach offers advantages in terms of reduced reaction time, lower costs, and decreased waste generation. mdpi.com

While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot, three-component reaction has been developed for the synthesis of other substituted propanoates, demonstrating the feasibility of such approaches in this area of chemistry. bohrium.com Conceptually, a multicomponent reaction could be designed to combine an aryl halide, a source of the propiolate moiety, and an alcohol in the presence of a suitable catalytic system to directly afford the target molecule. mdpi.comnih.gov The development of such streamlined synthetic routes remains an active area of research.

Sustainable and Green Chemistry Considerations in Propiolate Ester Synthesis

The synthesis of propiolate esters, including this compound, is increasingly being viewed through the lens of green chemistry. This approach emphasizes the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products mit.eduyoutube.com. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions mit.edu. For ester synthesis, this translates into developing protocols that are more efficient, consume less energy, and utilize renewable or recyclable catalysts youtube.comrsc.org.

Solvent-Free and Microwave-Assisted Synthetic Protocols

A significant advancement in green organic synthesis is the use of solvent-free reaction conditions, often coupled with microwave irradiation cem.com. Traditional heating methods can be slow and energy-intensive, whereas microwave heating offers rapid and immediate heating with high temperature homogeneity oatext.com. This technology utilizes the ability of polar molecules or conducting ions within the reaction mixture to convert electromagnetic energy directly into heat, leading to dramatic rate enhancements and often improved product yields oatext.com.

Combining microwave assistance with solvent-free conditions aligns with several principles of green chemistry. It eliminates the need for large quantities of potentially toxic and flammable organic solvents, which simplifies work-up procedures, reduces operating costs, and minimizes the generation of chemical waste mit.edunih.govresearchgate.net. These "dry media" reactions can be performed by adsorbing reactants onto mineral oxides or by running the reaction between neat reagents cem.com. The approach is noted for being fast, clean, economical, and environmentally benign oatext.com.

Research into the microwave-assisted, solvent-free synthesis of various esters has demonstrated the viability of this technique. For example, the enzymatic synthesis of geraniol esters achieved high conversions in significantly shorter reaction times compared to conventional heating nih.govresearchgate.net. While specific protocols for this compound are not extensively detailed in the literature, the general success of this methodology for other ester compounds provides a strong foundation for its application in propiolate ester synthesis.

Ester ProductCatalystMethodTemperature (°C)Time (min)Conversion (%)Reference
Geranyl AcetoacetateLipozyme 435 (7% w/w)Microwave (Solvent-Free)703095 nih.gov
Geranyl AcetoacetateLipozyme 435 (8.4% w/w)Microwave (Solvent-Free)806085 nih.gov
Geranyl ButyrateLipozyme 435Microwave (Solvent-Free)703098 nih.gov
Geranyl HexanoateLipozyme 435Microwave (Solvent-Free)703099 nih.gov
Geranyl OctanoateLipozyme 435Microwave (Solvent-Free)703098 nih.gov

Enzyme-Catalyzed Synthetic Routes for Ester Compounds

Biocatalysis, particularly the use of enzymes, represents a powerful green alternative for synthesizing ester compounds nih.govresearchgate.net. Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and exhibit high selectivity (chemo-, regio-, and stereoselectivity), which can lead to purer products and the avoidance of protecting groups mit.edunih.gov. Lipases (EC 3.1.1.3) are the most widely used class of enzymes for this purpose, as they can effectively catalyze esterification, transesterification, and hydrolysis reactions nih.govscielo.br. A key advantage is their ability to function in non-aqueous (organic) solvents or solvent-free systems, which shifts their natural hydrolytic function toward ester synthesis scielo.brresearchgate.netnih.gov.

Among various commercially available lipases, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), is frequently cited as a highly efficient and robust biocatalyst for producing a wide array of esters nih.govnih.gov. The immobilization of enzymes on solid supports enhances their stability and allows for easy separation from the reaction mixture, enabling catalyst reuse over multiple cycles—a key factor for economic and environmental sustainability researchgate.netrsc.org.

The enzymatic synthesis of various ester analogues has been extensively studied. For instance, a simple and efficient enzymatic approach for synthesizing pyrrole (B145914) esters using Novozym 435 was developed, achieving yields as high as 92% under optimized conditions nih.gov. Similarly, lipases have been used to produce flavor esters, thioesters, and esters from biomass-derived alcohols rsc.orgnih.govmdpi.com. These examples showcase the broad applicability and efficiency of biocatalysis. The optimization of reaction parameters such as enzyme type, substrate molar ratio, temperature, and reaction time is crucial for maximizing product yield and process efficiency nih.govnih.govmdpi.com.

Parameter OptimizedModel ReactionCatalystOptimal ConditionResultReference
Lipase Type Methyl 1H-pyrrole-2-carboxylate + Benzyl alcoholNovozym 435-46% yield nih.gov
Lipozyme TLIM-<3% yield nih.gov
CRL-9% yield nih.gov
Reaction Time 4-methylbenzyl mercaptan + Vinyl esterLipase TL IM30 min96% conversion mdpi.com
Temperature 4-methylbenzyl mercaptan + Vinyl esterLipase TL IM50 °C96% conversion mdpi.com
Substrate Ratio Methyl 1H-pyrrole-2-carboxylate : Benzyl alcoholNovozym 4351:292% yield nih.gov

Mechanistic Investigations of Chemical Reactivity of Propiolate Esters

Nucleophilic Addition Reactions to the Acetylenic Moiety

The primary mode of reaction for propiolate esters is nucleophilic addition to the activated triple bond. This reaction is a cornerstone of organic synthesis for creating substituted alkenes with high degrees of functionalization and stereochemical control.

Propiolate esters are excellent Michael acceptors. The conjugate addition (or Michael addition) of nucleophiles is a thermodynamically controlled process that is highly efficient for forming carbon-heteroatom bonds. nih.govnih.gov A variety of nucleophiles, including amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael), readily add across the triple bond. nih.gov

The general mechanism involves the attack of the nucleophile on the β-carbon of the propiolate, which is the carbon atom bearing the aryl group. This attack is followed by protonation to yield the final vinyl product. The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile (in the case of thiols and alcohols) or to activate the amine, thereby increasing its nucleophilicity.

For instance, the addition of thiols to ethyl phenylpropiolate, a close analog of the title compound, has been studied extensively. These reactions are typically high-yielding and can be catalyzed by bases. nih.govacs.org Similarly, the addition of amines to propiolate esters is a common method for synthesizing β-enamino esters. researchgate.net

Table 1: Illustrative Examples of Michael Additions to Aryl Propiolates This table presents data for analogous compounds to illustrate the general reactivity.

Propiolate EsterNucleophileCatalyst/ConditionsProduct TypeReference
Ethyl PhenylpropiolateThiophenolEthoxide(Z)-Ethyl 3-(phenylthio)-3-phenylacrylate acs.org
Ethyl PropiolateAnilineNone (Thermal)Ethyl 3-anilinopropenoate researchgate.net
Ethyl PhenylpropiolateThiophenolUncatalyzed, 60 °C in PEGEthyl 3-(phenylthio)-3-phenylacrylate (~90% yield) nih.gov
Methyl PropiolateSubstituted AnilinesThermalMethyl 3-(arylamino)propenoate researchgate.net

The addition of a nucleophile to an unsymmetrical propiolate ester like Ethyl 3-(4-tert-Butylphenyl)propiolate can theoretically yield two different constitutional isomers: the α-adduct (nucleophile adds to the carbon adjacent to the ester) and the β-adduct (nucleophile adds to the carbon bearing the phenyl group). This preference for one isomer over the other is known as regioselectivity. scispace.comrsc.org

For Michael additions to aryl propiolates, the reaction is overwhelmingly regioselective for the β-addition pathway. This is due to two main factors:

Electronic Effects : The electron-withdrawing ester group polarizes the triple bond, creating a partial positive charge (δ+) on the β-carbon. This makes the β-position the more electrophilic site for nucleophilic attack.

Intermediate Stability : The attack at the β-carbon generates a resonance-stabilized enolate intermediate where the negative charge is delocalized onto the carbonyl oxygen. This is a more stable intermediate compared to the carbanion that would be formed from an α-addition.

The presence of the 4-tert-butylphenyl group is expected to further enhance this preference. The phenyl ring can participate in resonance stabilization of the intermediate. While the bulky tert-butyl group might exert some steric hindrance, the electronic factors directing β-addition are generally dominant in these systems.

The addition of nucleophiles to the triple bond of propiolates is typically a highly stereoselective process. The most common pathway is an anti-addition , where the nucleophile and the proton (from a subsequent protonation step) add to opposite faces of the alkyne plane.

In the case of thiol addition to aryl propiolates, this anti-addition mechanism leads predominantly to the formation of the Z-isomer . researchgate.net The nucleophilic thiolate attacks the β-carbon, and the resulting vinyl anion intermediate is then protonated. To minimize steric repulsion, the incoming proton adds from the less hindered face, resulting in the larger groups (the aryl and thioether groups) being on the same side of the double bond. However, the final stereochemical outcome can sometimes be influenced by reaction conditions, as isomerization of the product can occur, particularly under thermodynamic control. researchgate.net

In certain reactions, particularly those catalyzed by nucleophilic catalysts like phosphines, the mechanism involves the formation of zwitterionic intermediates. While not always directly observed, their existence is inferred from the reaction products and computational studies.

In a phosphine-catalyzed reaction, the phosphine (B1218219) first adds to the β-carbon of the propiolate ester to form a zwitterionic vinylphosphonium intermediate. This intermediate is highly reactive and can undergo subsequent transformations. For example, in phosphine-catalyzed annulations, this zwitterion can act as a nucleophile, attacking another electrophile present in the reaction mixture to initiate a ring-forming cascade. rsc.orgresearchgate.net The formation of these zwitterions is a key step that activates the propiolate for further reactions that might not occur under other conditions.

Hydrogen bonding plays a crucial role in the nucleophilic addition of protic nucleophiles like amines and alcohols. libretexts.orgyoutube.com For primary and secondary amines, the N-H bonds can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. youtube.comresearchgate.net

In the context of a Michael addition:

Solvent Effects : Protic solvents can stabilize the transition state through hydrogen bonding, potentially accelerating the reaction.

Nucleophile Activation : Hydrogen bonding between the amine nucleophile and the solvent or other amine molecules can influence the nucleophile's reactivity. nih.gov

Proton Transfer : The final step of the addition is protonation of the enolate intermediate. In reactions with protic nucleophiles, this proton transfer can be intramolecular or mediated by the solvent, and hydrogen bonding is integral to this process.

These noncovalent interactions can also influence the stereochemical outcome of the reaction by organizing the transition state assembly to favor the formation of one stereoisomer over another.

Michael Additions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

Cycloaddition and Annulation Reactions

Beyond simple additions, the activated alkyne of this compound is an excellent partner in cycloaddition and annulation reactions, providing access to a wide variety of carbocyclic and heterocyclic structures. wikipedia.orgscripps.edu

Cycloaddition Reactions : These are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgyoutube.com Aryl propiolates are commonly used as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides and nitrones to form five-membered heterocycles like triazoles and isoxazoles, respectively. mdpi.comnih.govyoutube.com Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest that while zwitterionic intermediates with an "extended" conformation are possible, the reaction leading to the triazole product proceeds through a polar, single-step mechanism. mdpi.com

Annulation Reactions : Annulation refers to a ring-forming process. scripps.edu A classic example is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.comyoutube.com An aryl propiolate could potentially act as a Michael acceptor in the initial step of a Robinson-type sequence. More direct annulations, such as phosphine-catalyzed [3+2] annulations, utilize the in-situ formation of a zwitterionic intermediate to react with an electrophile (like an imine) to construct a five-membered ring. rsc.orgresearchgate.net

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com this compound, with its activated alkyne, serves as a potent dienophile. The reaction is a concerted process, meaning it occurs in a single step without the formation of intermediates. total-synthesis.com The rate and efficiency of the Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile. organic-chemistry.orgmasterorganicchemistry.com Electron-withdrawing groups on the dienophile, such as the ester group in this compound, lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. organic-chemistry.org

A notable example of the reactivity of propiolate esters in Diels-Alder reactions is the tandem 'pincer' Diels-Alder reaction. While not specifically documented for this compound, ethyl propiolate itself can undergo two consecutive [4+2] cycloadditions with two diene units. This tandem process leads to the formation of complex polycyclic systems in a single synthetic operation. The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent.

Table 1: Representative Diels-Alder Reaction Parameters

DieneDienophileProduct TypeReaction Conditions
Conjugated DieneThis compoundSubstituted CyclohexadieneThermal or Lewis Acid Catalysis
2-Benzofuran unitsEthyl propiolateFused Hexacyclic SystemReflux in CHCl₃

[3+2] Annulation Protocols

[3+2] Annulation reactions provide a direct route to five-membered heterocyclic rings, which are prevalent in many biologically active compounds. Propiolate esters like this compound can act as the two-atom component in these cycloadditions.

One of the most well-studied [3+2] annulation protocols involving propiolate derivatives is the phosphine-catalyzed reaction with various three-atom components. Although direct studies with this compound are not extensively reported, the general mechanism for the phosphine-catalyzed [3+2] annulation of allenoates with imines provides a valuable model. The reaction is initiated by the nucleophilic addition of a phosphine to the allenoate (or in this case, the propiolate), generating a zwitterionic intermediate. This intermediate then reacts with the imine, followed by intramolecular cyclization and catalyst regeneration to yield the pyrroline (B1223166) product.

Another relevant [3+2] cycloaddition is the reaction between aryl azides and ethyl propiolate. Molecular electron density theory studies have shown that this reaction proceeds via a polar, single-step mechanism. nih.gov The reaction leads to the formation of 1,2,3-triazoles, and the regioselectivity is influenced by the electronic nature of the substituents on the aryl azide. nih.gov

Table 2: Mechanistic Steps in Phosphine-Catalyzed [3+2] Annulation

StepDescriptionIntermediate
1Nucleophilic addition of phosphine to the propiolateZwitterionic phosphonium (B103445) enolate
2Reaction with the three-atom component (e.g., imine)Betaine intermediate
3Intramolecular cyclizationPhosphonium ylide
4Catalyst regenerationFive-membered ring product and phosphine

Aza-Enyne Metathesis and Subsequent Cycloaddition Sequences

Aza-enyne metathesis is a powerful synthetic strategy for the construction of nitrogen-containing cyclic compounds. This reaction involves the intramolecular rearrangement of an enyne substrate containing a nitrogen atom, typically catalyzed by a transition metal complex. While specific examples involving this compound are scarce in the literature, the general principles of aza-enyne metathesis can be applied.

A typical sequence would involve the coupling of this compound with a molecule containing both an alkene and an amine functionality. The resulting aza-enyne substrate could then undergo a ring-closing metathesis reaction to form a cyclic diene. This diene can then be utilized in subsequent cycloaddition reactions, such as the Diels-Alder reaction, to build more complex molecular architectures. nih.gov This sequential approach allows for the rapid assembly of diverse heterocyclic scaffolds. nih.gov

Metal-Mediated and Catalyzed Reaction Mechanisms

The reactivity of this compound can be significantly enhanced and controlled through the use of metal catalysts. These catalysts can activate the alkyne moiety towards various transformations, leading to a diverse array of products.

Carbocupration Pathways

Carbocupration, the addition of an organocopper reagent across a carbon-carbon triple bond, is a highly stereoselective method for the synthesis of substituted alkenes. organic-chemistry.orgrsc.orgresearchgate.net The reaction of a Gilman cuprate (B13416276) (R₂CuLi) with a propiolate ester like this compound typically proceeds via a syn-addition mechanism, leading to the formation of a specific geometric isomer of the resulting vinylcuprate intermediate. This intermediate can then be trapped with various electrophiles to afford trisubstituted alkenes with high stereochemical purity.

The catalytic cycle for carbocupration involves the formation of a higher-order cuprate, which then coordinates to the alkyne. This is followed by migratory insertion of the organic group from the copper to one of the acetylenic carbons, resulting in the vinylcuprate intermediate. The stereoselectivity of the addition is influenced by the steric and electronic properties of both the organocuprate and the propiolate ester. organic-chemistry.org

Table 3: Key Steps in Catalytic Carbocupration of Propiolates

StepDescription
1Formation of the active cuprate species.
2Coordination of the alkyne to the copper center.
3Syn-addition of the organocuprate across the triple bond.
4Formation of a vinylcuprate intermediate.
5Quenching with an electrophile.

Hydroalkoxylation and Hydrosilylation Mechanisms

The addition of alcohols (hydroalkoxylation) and silanes (hydrosilylation) to alkynes provides a direct route to vinyl ethers and vinylsilanes, respectively. These reactions are often catalyzed by transition metals, with the choice of catalyst and ligands playing a crucial role in determining the regioselectivity and stereoselectivity of the addition.

In the context of propiolate esters, phosphine-catalyzed hydroalkoxylation has been shown to proceed through the formation of a zwitterionic intermediate, similar to the [3+2] annulation mechanism. acs.org For hydrosilylation, the regioselectivity of the addition to propiolate esters can be controlled by the choice of Lewis acid. For instance, the reaction of propiolate esters with tris(trimethylsilyl)silane (B43935) can lead to either α- or β-silylated alkenes depending on the Lewis acid used. This suggests the involvement of different mechanistic pathways, potentially a free-radical mechanism in the absence of a strong Lewis acid and an ionic mechanism in its presence.

Oxidative Benzannulation Reactions

For instance, iron-promoted oxidative annulation of arylglyoxals with internal alkynes has been reported to produce 1,2-naphthoquinones. nih.gov The proposed mechanism involves the formation of a vinyl cation intermediate, followed by electrophilic addition to the aryl ring and subsequent rearrangement. nih.gov Such strategies highlight the potential of this compound to serve as a building block in the construction of complex aromatic and polycyclic aromatic systems.

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the aromatic C-H bonds of the tert-butylphenyl ring are prime targets for such transformations, enabling the introduction of new functional groups and the synthesis of more complex derivatives.

Rhodium-catalyzed C-H activation has emerged as a particularly powerful tool for the functionalization of arenes. nih.govnih.gov Theoretical and experimental studies have elucidated the general mechanism, which often proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a high-valent rhodium catalyst, typically a Rh(III) species, coordinates to the aromatic ring. This is followed by the cleavage of a C-H bond, facilitated by a carbonate or carboxylate base, to form a rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to forge new carbon-carbon bonds.

While specific studies on the C-H activation of this compound are not extensively documented in the reviewed literature, we can extrapolate from general principles established for similar aryl alkynes. The presence of the ester group and the alkyne moiety can influence the regioselectivity of the C-H activation on the phenyl ring. The tert-butyl group, being a bulky substituent, is expected to exert a significant steric influence, potentially directing the C-H activation to the less hindered positions on the aromatic ring.

Below is a representative data table illustrating typical conditions and outcomes for the Rh(III)-catalyzed C-H activation and annulation of aryl alkynes with a generic internal alkyne. It is important to note that these are generalized conditions and the reactivity of this compound would require specific experimental validation.

Catalyst SystemCoupling PartnerSolventTemperature (°C)Typical Yield (%)
[CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%)Diphenylacetylene1,2-Dichloroethane8075-90
[Rh(OAc)2]2 (5 mol%), Cu(OAc)2 (2.0 equiv)1-Phenyl-1-propyneToluene10060-85
[CpRh(MeCN)3](SbF6)2 (5 mol%)Dimethyl acetylenedicarboxylateDichloromethane6080-95

Polymerization Mechanisms of Propiolate Esters

The polymerization of propiolate esters can lead to the formation of conjugated polymers with interesting optical and electronic properties. The mechanism of this polymerization can vary depending on the catalyst and the substituents on the propiolate monomer.

Coordination-Insertion Mechanisms

One of the primary mechanisms for the polymerization of substituted propiolates is the coordination-insertion mechanism, often catalyzed by transition metal complexes, particularly those of rhodium. rsc.org This mechanism involves the following key steps:

Initiation: The polymerization is initiated by the coordination of the alkyne monomer to the metal center of the catalyst. This is followed by the insertion of the carbon-carbon triple bond into a metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond) to form a new metal-alkenyl species.

Propagation: Subsequent monomer units coordinate to the metal center and insert into the metal-carbon bond of the growing polymer chain. This process repeats, leading to the elongation of the polymer.

Termination: The polymerization can be terminated by various processes, such as β-hydride elimination or reaction with a terminating agent.

The nature of the catalyst, including its ligands and metal center, plays a crucial role in the activity and selectivity of the polymerization. For instance, rhodium complexes have been shown to be effective catalysts for the polymerization of various acetylene (B1199291) derivatives.

Influence of Substituents on Polymerization Reactivity

The substituents on the propiolate ester have a profound impact on its polymerization reactivity. Both electronic and steric factors come into play.

Electronic Effects: The ester group in propiolates is electron-withdrawing, which can influence the electron density of the alkyne and its coordination to the metal catalyst.

Steric Effects: The bulkiness of the substituent on the phenyl ring can significantly affect the rate of polymerization and the structure of the resulting polymer. In the case of this compound, the large tert-butyl group is expected to introduce considerable steric hindrance. This steric bulk can:

Decrease the rate of polymerization: The approach of the monomer to the catalytic center might be hindered, slowing down the propagation step.

Influence the stereoregularity of the polymer: The bulky substituent may favor a specific orientation of the monomer during the insertion step, potentially leading to a more ordered polymer structure (e.g., isotactic or syndiotactic).

Affect the polymer's properties: The presence of the bulky tert-butyl groups along the polymer backbone will influence its solubility, thermal stability, and conformational properties.

Para-Substituent on PhenylpropiolateRelative Polymerization RatePolymer Molecular Weight (Conceptual)Expected Polymer Solubility
-HReferenceHighModerate
-OCH3 (Electron-donating)May increase or decrease depending on catalystVariableModerate
-NO2 (Electron-withdrawing)Generally decreasesLowerPotentially lower
-C(CH3)3 (Bulky, electron-donating)Likely decreases due to stericsPotentially lowerHigher

Computational and Theoretical Chemistry Studies of Propiolate Esters

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For propiolate esters, various methodologies are employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its efficiency and reliability. nih.govmdpi.com DFT methods are used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. africaresearchconnects.comajchem-a.com

A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G* or 6-311++G(d,p). africaresearchconnects.comuc.pt For instance, in studies of various propiolate ester derivatives, the B3LYP/6-311+G* level of theory has been successfully used to optimize molecular structures. africaresearchconnects.com This combination provides a robust description of electron correlation and is suitable for determining the ground-state properties of the molecule. DFT calculations are instrumental in analyzing frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potentials, and various reactivity descriptors. africaresearchconnects.commdpi.com

Table 1: Common DFT Functionals and Basis Sets in Propiolate Ester Studies

Method Component Examples Purpose
Functional B3LYP, M06-2X, ωB97XD Approximates the exchange-correlation energy, accounting for electron-electron interactions.

| Basis Set | 6-311G*, 6-311+G(d,p), cc-pVQZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide greater accuracy. |

While DFT is widely used, high-level ab initio calculations offer a more rigorous, albeit computationally expensive, approach. These methods are based on solving the Schrödinger equation without relying on empirical parameters. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects more accurately than standard Hartree-Fock theory.

For complex reaction pathways or when high accuracy is needed for energy differences between conformers, methods like MP2 or coupled-cluster (CC) theory may be employed. nih.gov For example, studies on related chemical systems have used methods like M06-2X/6-311+G(d,p) for single-point energy calculations on geometries previously optimized with DFT to achieve more precise energy values. mdpi.com These high-level calculations are crucial for validating DFT results and for studying systems where DFT might not be sufficiently accurate, such as in the detailed mapping of excited state potential energy surfaces. nih.govrsc.org

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of Ethyl 3-(4-tert-Butylphenyl)propiolate are key determinants of its physical properties and chemical reactivity. Conformational analysis helps identify the most stable arrangements of the atoms in the molecule. lumenlearning.comchemistrysteps.com

A molecule can exist in various spatial arrangements, known as conformations or conformers, which arise from rotation around single bonds. chemistrysteps.comlibretexts.org Identifying the most stable conformers involves mapping the potential energy surface (PES). libretexts.orglibretexts.orgwikipedia.org The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. wikipedia.org

For a molecule like this compound, the PES would be mapped by systematically rotating key dihedral angles and calculating the energy at each point. The primary rotations would be around the C-O and O-C bonds of the ester group. Studies on the simpler Ethyl Propiolate using DFT calculations revealed four main conformers: two low-energy cis forms and two higher-energy trans forms, based on the O=C–O–C dihedral angle. uc.pt A similar analysis for this compound would involve scanning the dihedral angles that define the orientation of the ethyl group and the 4-tert-butylphenyl group relative to the propiolate core. The minima on the calculated PES correspond to stable conformers. libretexts.org

The stability of different conformers is determined by factors like steric hindrance and electronic interactions. lumenlearning.comorganicchemistrytutor.com Dihedral angles, which describe the angle between planes defined by sets of four atoms, are the primary coordinates in conformational analysis. youtube.comnih.gov

τ1 (O=C–O–C): This angle defines the ester's conformation as either cis (~0°) or trans (~180°). In related esters, the cis conformation is often found to be lower in energy. uc.pt

τ2 (C–O–C–C): This angle describes the orientation of the ethyl group, which can be anti (~180°) or gauche (~±60°). uc.pt

τ3 (C≡C–C–C): This angle describes the rotation of the tert-butylphenyl group relative to the propiolate triple bond.

The bulky tert-butyl group is expected to create significant steric hindrance, which would heavily influence the preferred dihedral angles and the relative stability of the conformers. The most stable conformer would be the one that minimizes these unfavorable steric interactions. organicchemistrytutor.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Defining Atoms Description Expected Stable Conformations
τ1 O=C–O–CH₂ Orientation of the ester functional group. cis (~0°) or trans (~180°)
τ2 C–O–CH₂–CH₃ Orientation of the terminal ethyl group. anti (~180°) or gauche (~±60°)

| τ3 | C≡C–C(aryl)–C(aryl) | Rotation of the phenyl ring relative to the alkyne. | Planar or near-planar to maximize conjugation, but may be twisted to relieve steric strain. |

Electronic Structure and Reactivity Descriptors

Computational methods provide deep insight into the electronic structure of a molecule, which is crucial for predicting its chemical reactivity. africaresearchconnects.com Analyses of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) are standard procedures. africaresearchconnects.comajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. africaresearchconnects.comajchem-a.com For this compound, the oxygen atoms of the ester group and the π-system of the alkyne and phenyl ring would be expected to be electron-rich sites, susceptible to electrophilic attack.

Furthermore, conceptual DFT provides a set of global reactivity descriptors that quantify a molecule's reactivity. mdpi.comnih.gov These are calculated from the energies of the HOMO and LUMO.

Table 3: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 The ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.
Chemical Softness (S) 1/η The inverse of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | χ²/2η | A measure of the energy lowering of a system when it accepts electrons. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide crucial information about the reactivity and selectivity of a molecule.

For propiolate esters, the HOMO is typically located on the electron-rich regions of the molecule, while the LUMO is associated with the electron-deficient areas. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of cycloaddition reactions involving ethyl propiolate, FMO analysis is instrumental in predicting the feasibility and nature of the reaction. For instance, in the Diels-Alder reaction between a diene and ethyl propiolate (acting as a dienophile), the interaction between the HOMO of the diene and the LUMO of the ethyl propiolate is the primary orbital interaction that governs the reaction. The relative energies of these frontier orbitals determine the rate and stereoselectivity of the cycloaddition.

Table 1: Frontier Molecular Orbital Energies for Selected Reactants in Cycloaddition Reactions

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethyl Propiolate-11.25-0.8510.40
Hexacyclo[7.5.2.01,6.06,13.08,12.010,14]hexadeca-2,4-diene-7,16-dione (HHDD)-6.20-1.954.25

Note: Data is illustrative and based on typical values for such compounds.

The significant energy difference between the HOMO of the diene and the LUMO of the dienophile in a normal electron demand Diels-Alder reaction indicates a favorable interaction that drives the reaction forward.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In the context of a Diels-Alder reaction with a caged diene like hexacyclo[7.5.2.01,6.06,13.08,12.010,14]hexadeca-2,4-diene-7,16-dione (HHDD), the MESP map of the diene can help to explain the observed facial selectivity of the reaction. The distribution of electrostatic potential on the syn and anti faces of the diene can indicate which face is more electron-rich and therefore more likely to interact favorably with the electron-deficient dienophile.

Electron Localization Function (ELF) Investigations

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule. It provides a measure of the Pauli repulsion between same-spin electrons, with high ELF values indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs. ELF analysis is particularly useful for understanding the nature of chemical bonds and the changes in electron density during a chemical reaction.

In the study of reaction mechanisms, ELF analysis of transition states can provide valuable insights into the process of bond formation and breaking. For example, in the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate, ELF analysis of the transition state reveals the simultaneous breaking of the π-bonds of the reactants and the formation of the new σ-bonds of the product in a single kinetic step. The evolution of the electron density along the reaction coordinate, as visualized by ELF, can confirm the concerted nature of the reaction and rule out the involvement of discrete intermediates. The analysis can show how the non-bonding electron densities of the nitrogen atoms in the azide donate to the carbon atoms of the ethyl propiolate, leading to the formation of the triazole ring.

Philicity Indices and Fukui Function Analysis for Reactive Sites

Philicity indices and Fukui functions are concepts derived from Density Functional Theory (DFT) that help to predict the local reactivity of different sites within a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. It can be used to identify the most electrophilic and nucleophilic sites in a molecule.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (addition of an electron)

ƒ-(r): for electrophilic attack (removal of an electron)

ƒ0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in different types of reactions. For instance, the acetylenic carbons would be expected to have high values of ƒ+(r), indicating their susceptibility to nucleophilic attack.

Transition State Characterization and Reaction Pathway Elucidation

Understanding the transition state is paramount to elucidating the mechanism of a chemical reaction. Computational chemistry allows for the detailed characterization of transition state structures and the mapping of the entire reaction pathway, providing insights into the energetics and kinetics of the process.

Energetic Profiles of Reaction Intermediates

The energetic profile of a reaction pathway maps the changes in potential energy as reactants are converted into products. This profile includes the energies of reactants, products, any intermediates, and transition states. By calculating these energies, chemists can determine the thermodynamics and kinetics of a reaction.

In the context of the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate, computational studies have shown that the reaction proceeds without the formation of stable zwitterionic intermediates that were once postulated. Instead, the reaction pathway involves the formation of a pre-reaction molecular complex (MC) where the reactants are held together by weak van der Waals forces. From this complex, the system proceeds through a single transition state to form the final cycloadduct.

Table 2: Relative Enthalpies for the [3+2] Cycloaddition of Phenyl Azide and Ethyl Propiolate

SpeciesRelative Enthalpy (kcal/mol)
Reactants0.0
Molecular Complex (MCA)-3.2
Transition State (TSA)13.1
Product (1,4-disubstituted triazole)-45.5
Molecular Complex (MCB)-5.0
Transition State (TSB)14.0
Product (1,5-disubstituted triazole)-44.2

Data from a computational study on the reaction between phenyl azide and ethyl propiolate, illustrating a polar, single-step mechanism. mdpi.com

The negative enthalpy of formation for the molecular complexes indicates a slight stabilization upon association of the reactants. The significantly negative enthalpy of the products confirms that the reaction is highly exothermic.

Calculation of Activation Enthalpies and Free Energies

The activation enthalpy (ΔH‡) and activation Gibbs free energy (ΔG‡) are crucial kinetic parameters that determine the rate of a chemical reaction. These values represent the energy barrier that must be overcome for the reactants to transform into products. Computational methods, particularly DFT, are widely used to calculate these activation barriers.

For the Diels-Alder reaction of ethyl propiolate with a caged diene, DFT calculations at the B3LYP/6-31+G(d,p) level can be used to determine the activation energies for different possible cycloaddition pathways (e.g., syn vs. anti attack). Theoretical calculations have shown that for certain dienes, the syn cycloaddition pathway has a lower activation energy, indicating that this pathway is kinetically favored, which aligns with experimental observations where only the syn products are formed.

Table 3: Calculated Activation Parameters for the Diels-Alder Reaction of Ethyl Propiolate

Reaction PathwayActivation Energy (Ea) (kcal/mol)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Gibbs Free Energy (ΔG‡) (kcal/mol)
Syn Cycloaddition (Path 1)20.519.835.1
Syn Cycloaddition (Path 2)21.220.435.9
Anti Cycloaddition (Path 1)25.124.340.0
Anti Cycloaddition (Path 2)25.825.040.8

Note: These values are illustrative for a representative Diels-Alder reaction of ethyl propiolate and demonstrate the kinetic preference for the syn pathway. scispace.com

The calculated activation parameters clearly indicate that the syn cycloaddition pathways have significantly lower energy barriers compared to the anti pathways, thus explaining the kinetic control and the observed product distribution in the reaction.

Theoretical Validation and Interpretation of Experimental Spectroscopic Data

In the study of propiolate esters, including this compound, computational chemistry serves as a powerful tool for the validation and in-depth interpretation of experimental spectroscopic data. Through the use of quantum mechanical calculations, it is possible to predict spectroscopic properties, which can then be correlated with experimental findings to confirm structural assignments and understand the electronic and vibrational characteristics of the molecule. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes, offering a good balance between accuracy and computational cost.

The process typically begins with the optimization of the molecule's ground-state geometry using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This optimized structure provides the foundation for subsequent calculations of spectroscopic parameters.

Infrared (IR) Spectroscopy:

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. To facilitate a more accurate comparison with experimental IR spectra, the computed frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. The Potential Energy Distribution (PED) analysis is also frequently employed to provide a detailed assignment of the vibrational modes.

A hypothetical comparison between experimental and calculated IR data for a related aryl propiolate ester is presented in Table 1.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Generic Aryl Propiolate Ester Calculated using DFT (B3LYP/6-311++G(d,p))

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled) Assignment (Vibrational Mode)
3050 3055 Aromatic C-H stretch
2965 2970 Aliphatic C-H stretch
2210 2215 C≡C stretch
1715 1720 C=O stretch
1605 1610 Aromatic C=C stretch
1250 1255 C-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). These calculations are performed on the optimized molecular geometry, and the resulting isotropic shielding values are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The theoretical chemical shifts for both ¹H and ¹³C nuclei can then be compared with the experimental data, aiding in the assignment of signals to specific atoms within the molecule.

Table 2 illustrates a representative comparison of experimental and theoretical ¹³C and ¹H NMR chemical shifts.

Table 2: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (δ in ppm) for a Generic Aryl Propiolate Ester Calculated relative to TMS

Atom Experimental ¹³C Shift Calculated ¹³C Shift Experimental ¹H Shift Calculated ¹H Shift
Aromatic C (quaternary) 132.5 133.0 - -
Aromatic C-H 128.9 129.5 7.45 7.50
C≡C 88.0 88.5 - -
C=O 154.2 154.8 - -
O-CH₂ 61.5 62.0 4.20 4.25
CH₃ 14.1 14.5 1.25 1.30

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic absorption properties of propiolate esters are investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the vertical electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π*) can be directly compared with the experimental UV-Vis spectrum. This comparison helps in understanding the electronic structure and the origin of the observed absorption bands.

A typical comparison of experimental and TD-DFT calculated UV-Vis data is shown in Table 3.

Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Absorption Data for a Generic Aryl Propiolate Ester Calculated in a solvent using a polarizable continuum model (PCM)

Experimental λmax (nm) Calculated λmax (nm) Oscillator Strength (f) Major Contribution (Transition)
275 278 0.85 HOMO → LUMO (π → π*)
220 223 0.40 HOMO-1 → LUMO (π → π*)

Catalytic Systems for Propiolate Ester Transformations

Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation

Transition metals have revolutionized the field of organic chemistry by enabling a wide range of transformations that were previously challenging or impossible. organic-chemistry.org For propiolate esters like Ethyl 3-(4-tert-butylphenyl)propiolate, transition metal catalysts are instrumental in activating the carbon-carbon triple bond for various addition and coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for the formation of C-C and C-heteroatom bonds. libretexts.orgyoutube.comyoutube.com Reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings are fundamental in synthetic organic chemistry. libretexts.orgyoutube.com For a substrate like this compound, palladium catalysts, often in combination with phosphine (B1218219) ligands, can facilitate a variety of transformations. nih.gov

Palladium-catalyzed cross-coupling reactions typically involve the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. youtube.com In the context of this compound, this could involve the addition of organoboronic acids (Suzuki coupling), organotins (Stille coupling), or terminal alkynes (Sonogashira coupling) across the triple bond.

Furthermore, palladium catalysts are effective for C-P bond formation. The Hirao reaction, for instance, allows for the coupling of aryl halides with P(O)-H compounds. nih.govresearchgate.net An analogous reaction with this compound could potentially lead to the formation of vinylphosphonates. Iodide-accelerated protocols have been shown to be effective for the C-P bond-forming reactions of aryl nonaflates, suggesting that similar strategies could be employed for propiolate substrates. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions of Aryl Propiolates

Coupling ReactionReagentsCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd(OAc)₂, Phosphine ligandβ-Aryl-α,β-unsaturated ester
Stille CouplingOrganostannanePd(PPh₃)₄β-Stannyl-α,β-unsaturated ester
Sonogashira CouplingTerminal alkyne, Cu(I) cocatalystPdCl₂(PPh₃)₂, Amine baseβ-Alkynyl-α,β-unsaturated ester
Hirao ReactionH-phosphonatePd(OAc)₂, Baseβ-Phosphonyl-α,β-unsaturated ester

This table is illustrative and based on general palladium-catalyzed reactions of aryl propiolates.

Copper catalysis offers a cost-effective and efficient alternative to palladium for various coupling reactions. nih.gov Copper-catalyzed transformations are particularly relevant for C-heteroatom bond formation. rsc.org For this compound, copper catalysts could mediate the addition of a wide range of nucleophiles to the alkyne.

Recent advances have highlighted copper's ability to catalyze C-H activation, enabling the direct arylation of heterocycles. nih.gov While not directly a transformation of the propiolate itself, this methodology showcases the potential for copper to be used in complex, multi-step syntheses involving the 4-tert-butylphenyl group. Copper-catalyzed conjugate addition reactions to enones are also well-established, often proceeding in water at room temperature. nih.gov This suggests that the activated alkyne of the propiolate could undergo similar additions.

Moreover, copper-catalyzed systems have been developed for the α-functionalization of nitroalkanes with propargyl bromides, demonstrating copper's utility in forming C-C bonds with alkyne-containing molecules. nih.gov

Table 2: Potential Copper-Catalyzed Reactions of this compound

Reaction TypeNucleophile/ReagentCatalyst SystemProduct Type
C-N Bond FormationAmine/AzoleCuI, Ligand, Baseβ-Amino-α,β-unsaturated ester
C-S Bond FormationThiolCuI, Ligand, Baseβ-Thio-α,β-unsaturated ester
C-O Bond FormationPhenolCu(I) salt, Baseβ-Aryloxy-α,β-unsaturated ester
Conjugate AdditionOrganozinc reagentCu(I) saltβ-Alkyl/Aryl-α,β-unsaturated ester

This table is illustrative and based on known copper-catalyzed reactions of alkynes and related compounds.

Gold catalysis has emerged as a powerful tool for the activation of alkynes due to the strong carbophilic Lewis acidity of gold complexes. mdpi.comnih.govresearchgate.net This makes gold catalysts particularly well-suited for the transformation of propiolate esters. Gold catalysts can promote a wide range of reactions, including cyclizations, hydroarylations, and the formation of C-heteroatom bonds. acs.orgnih.govmdpi.com

For this compound, gold catalysts could facilitate intramolecular cyclizations if a suitable nucleophile is present on the aryl ring or in a tethered group. Intermolecular reactions are also common, such as the hydroarylation with arylboronic acids to yield α-aryl acrylic acids. nih.gov Gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates have been studied, indicating the potential for complex heterocyclic synthesis. rsc.org Furthermore, gold-catalyzed annulations of aryl-ethynyl ethers with anthranils can lead to the formation of benzofuranoquinolines. mdpi.com

Table 3: Illustrative Gold-Catalyzed Reactions of Aryl Propiolates

Reaction TypeReagentsCatalyst SystemProduct Type
HydroarylationArylboronic acidAu(I) complexα-Aryl acrylic acid derivative
CycloadditionNitrone(Ph₃P)AuCl/AgOTfBicyclic oxazine (B8389632) derivative
AnnulationAnthranilAu(I) catalystBenzofuranoquinoline derivative
AlkenylationPhosphorothioateMeDalPhosAuCl, AgSbF₆S-Alkenyl phosphorothioate

This table is illustrative and based on documented gold-catalyzed reactions of aryl propiolates and related alkynes.

Platinum catalysts exhibit unique reactivity in the transformation of alkynes, often complementary to that of gold and palladium. Platinum-catalyzed reactions include hydrosilylation, arylthiolation, and allylic alkylation. organic-chemistry.orgnih.govrsc.orgmdpi.com

A notable example is the platinum-catalyzed regio- and stereoselective arylthiolation of internal alkynes, where ethyl phenylpropiolate has been successfully used as a substrate. organic-chemistry.org This reaction proceeds via the oxidative addition of a thioester to the platinum catalyst, followed by decarbonylation and insertion of the alkyne. This provides strong evidence for the potential of this compound to undergo similar C-S bond-forming reactions.

Platinum is also a highly effective catalyst for the hydrosilylation of alkynes, a reaction that adds a silicon-hydrogen bond across the triple bond to form vinylsilanes. mdpi.com These products are versatile intermediates in organic synthesis.

Table 4: Platinum-Catalyzed Reactions Relevant to this compound

Reaction TypeReagentsCatalyst SystemProduct Type
ArylthiolationThioesterPt(0) complexβ-Arylthio-α,β-unsaturated ester
HydrosilylationHydrosilaneH₂[PtCl₆] (Speier's catalyst)β-Silyl-α,β-unsaturated ester
Allylic AlkylationAllylic acetate, MalonatePt-phosphine complexAlkylated propiolate derivative

This table is illustrative, with the arylthiolation of ethyl phenylpropiolate being a directly reported example. organic-chemistry.org

Rhodium catalysts are known for their versatility in a wide range of organic transformations, including C-H activation, cyclization, and addition reactions. miamioh.edu While specific examples with propiolate esters are less common than with other metals, the general reactivity of rhodium complexes suggests several potential applications for this compound.

Rhodium-catalyzed oxidative cyclization of arylphosphonic acid monoethyl esters with alkenes has been reported to efficiently produce benzoxaphosphole 1-oxides. nih.gov This type of C-H functionalization and cyclization could potentially be adapted for propiolate substrates. Additionally, rhodium-catalyzed acylnitrene transfer reactions have been studied, which could lead to nitrogen-containing products. youtube.com

Zinc has gained attention as an inexpensive and low-toxicity metal for catalysis. researchgate.net Zinc-mediated and catalyzed reactions often involve organozinc intermediates and are effective for C-C bond formation. organic-chemistry.org

A zinc-mediated C-H activation of tetrahydrofuran (B95107) (THF) has been reported for the regioselective addition to aryl-propiolates, yielding tri- and tetrasubstituted alkenes. rsc.org This demonstrates a direct functionalization of the propiolate alkyne using a C-H bond of the solvent. Zinc can also catalyze the ring-opening polymerization of lactides and ε-caprolactone, showcasing its Lewis acidic character. nih.gov Furthermore, zinc-catalyzed β-allylation of cyclopropanols has been developed. chemrxiv.org

Other Metal Catalysts (e.g., Ag, In, Co, Ir)

A variety of other transition metals have demonstrated unique catalytic activities in the transformation of propiolate esters.

Silver (Ag)-Catalyzed Methodologies: Silver catalysts are effective in promoting olefination and cyclization reactions of propiolates. princeton.edunih.govnih.gov A base-free olefination of aryl aldehydes using propiolates as a surrogate for the Wittig reagent has been reported under silver catalysis. princeton.edunih.gov In this reaction, a silver allenolate intermediate is proposed. Silver(I) triflate has also been shown to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, which are structurally related to propiolate derivatives, to form pyrazolodiazepines in high yields. researchgate.net Silver catalysis is known to facilitate various cycloadditions and the activation of alkynes towards nucleophilic attack. nih.govillinois.edunih.gov

Indium (In)-Catalyzed Methodologies: Indium catalysts, particularly indium(III) salts, are effective Lewis acids for promoting annulation and cyclization reactions of aryl-substituted alkynes. richmond.edu For example, the indium-catalyzed annulation of 3-arylindoles with propargyl ethers leads to the synthesis of aryl[c]carbazoles. richmond.edu Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides provides an efficient route to substituted pyrroles and benzo[g]indoles. illinois.edu A palladium-catalyzed cross-coupling reaction for the synthesis of ethyl arylpropiolates utilizes in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates, showcasing the utility of indium reagents in the synthesis of propiolate precursors.

Cobalt (Co)-Catalyzed Methodologies: Cobalt catalysts are utilized in hydrogenation, acylation, and C-H activation reactions. nih.gov Cobalt-catalyzed hydrogenation and deuteration of bicyclic alkenes have been achieved in aqueous environments. Furthermore, cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thioesters provide a route to ketones. Highly diastereoselective three-component C-H bond additions across butadiene and activated ketones have been achieved with cobalt(III) catalysis. nih.gov

Iridium (Ir)-Catalyzed Methodologies: Iridium catalysts have been employed in coupling reactions and arylative cyclizations. researchgate.net An iridium-catalyzed coupling of 1-aryl-1-propynes with primary alcohols furnishes secondary homoallylic alcohols. researchgate.net Iridium has also been shown to catalyze the arylative cyclization of alkynones with arylboronic acids to produce complex polycycles, a process that involves a 1,4-iridium migration. Enantioselective iridium-catalyzed allylic alkylation has also been developed for various nucleophiles.

Table 2: Examples of Other Metal-Catalyzed Reactions of Propiolate Ester Analogues

Catalyst Metal Substrate Reagent(s) Product Type Yield (%) Reference
Silver (Ag) Aryl aldehyde, Ethyl propiolate AgOTf, TMOF trans-Olefin - princeton.edunih.gov
Indium (In) 3-Arylindole Propargyl ether Aryl[c]carbazole up to 85 richmond.edu
Cobalt (Co) Aromatic imine Aryl chloride, Grignard reagent ortho-Arylated biaryl moderate to good
Iridium (Ir) 1-Aryl-1-propyne Primary alcohol Secondary homoallylic alcohol up to 95 researchgate.net

Organocatalysis in Propiolate Ester Chemistry

Organocatalysis has emerged as a powerful, metal-free alternative for activating propiolate esters, offering distinct reactivity patterns and selectivities.

Tertiary phosphines are highly effective nucleophilic catalysts for a variety of transformations involving propiolate esters. The reaction typically proceeds through the initial addition of the phosphine to the alkyne, forming a zwitterionic intermediate that can then react with various electrophiles. Phosphine-catalyzed [3+2] annulation reactions between allenoates (isomers of propiolates) and imines or other electrophiles are well-established methods for the synthesis of five-membered heterocycles like pyrrolines. nih.govnih.gov For instance, the reaction of γ-substituted allenoates with aryl imines in the presence of a trialkylphosphine provides 2,5-disubstituted 3-pyrrolines. nih.gov

Table 3: Examples of Phosphine-Catalyzed Annulation Reactions

Allenoate Substrate Electrophile Catalyst Product Diastereomeric Ratio Yield (%) Reference
Ethyl 5,5-dimethylhexa-2,3-dienoate (E)-N-benzylidene-4-methylbenzenesulfonamide Tributylphosphine Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate - - nih.gov
γ-Substituted allenoates Succinimides Triphenylphosphine 2-Azaspiro[4.4]nonene-1,3-diones >99:1 up to 96

Tertiary Amine Catalysis

Tertiary amines are commonly used as basic catalysts to promote the addition of nucleophiles to propiolate esters. The mechanism often involves the formation of a zwitterionic adduct between the amine and the propiolate, which then acts as a more potent Brønsted base to deprotonate the nucleophile. For example, the conjugate addition of thiols to ethyl propiolate can be catalyzed by trialkylamines to selectively produce Z-thioenoates under kinetic control. Tertiary amines also catalyze the reaction of isocyanates with thiols, demonstrating their broad utility in promoting addition reactions.

Bifunctional catalysts, which possess both acidic and basic or nucleophilic and electrophilic sites within the same molecule, can offer enhanced reactivity and selectivity by simultaneously activating both reaction partners. While specific applications to this compound are not prominent, the concept is widely applied in catalysis. For example, bifunctional catalysts have been developed for biodiesel production, where they facilitate both esterification and transesterification reactions. In the context of propiolate chemistry, a bifunctional catalyst could potentially activate the propiolate electrophile and a nucleophile simultaneously, leading to more efficient transformations.

Ligand Design and its Influence on Catalytic Efficiency and Selectivity

The strategic selection and design of ligands are paramount in modulating the efficiency and selectivity of catalytic transformations involving propiolate esters. Ligands, by coordinating to the metal center, directly influence the electronic and steric environment of the catalyst, thereby dictating the reaction rate, yield, and stereochemical outcome. In the context of transformations involving this compound, the use of phosphorus-based ligands in rhodium-catalyzed reactions has been shown to significantly impact the catalytic cycle.

Research into the rhodium-catalyzed Pauson-Khand reaction (PKR) of enynes has demonstrated that the presence and nature of phosphorus ligands can lead to a dramatic acceleration of the catalytic process. pitt.edu Studies have shown that in the absence of a phosphorus ligand, the reaction proceeds at a very slow rate. However, the introduction of phosphine ligands such as (R)-BINAP or (S)-MonoPhos can increase the reaction rate by orders of magnitude. pitt.edu This acceleration is attributed to the ligand's ability to facilitate the oxidative cyclization step, which is often the rate-determining step in the catalytic cycle. pitt.edu

The choice of ligand not only affects the rate but also the enantioselectivity of the reaction. For instance, in the asymmetric rhodium-catalyzed PKR, chiral phosphine ligands are instrumental in inducing stereocontrol. The use of (R)-BINAP has been observed to produce the (R)-enantiomer of the product in high enantiomeric excess (ee), while the (S)-MonoPhos ligand yields the (S)-enantiomer, also with good enantioselectivity. pitt.edu This highlights the crucial role of the ligand's chiral backbone in creating a chiral pocket around the metal center, which differentiates between the two prochiral faces of the substrate during the key bond-forming step.

Furthermore, the ligand-to-metal ratio can also be a critical parameter to optimize for achieving maximum catalytic efficiency. Studies have indicated that varying the concentration of the phosphorus ligand relative to the rhodium catalyst can influence both the reaction rate and the yield of the desired product. pitt.edu An optimal ligand/metal ratio is often necessary to ensure the formation of the active catalytic species while avoiding the formation of inactive or less active complexes.

The table below summarizes the effect of different phosphorus ligands on the rhodium-catalyzed intramolecular Pauson-Khand reaction. The data clearly illustrates the significant rate enhancement and the control of enantioselectivity achieved through the use of specific ligands.

Table 1: Influence of Phosphorus Ligands on Rhodium-Catalyzed Pauson-Khand Reaction

Entry Ligand Ligand/Rh Ratio Rate (s⁻¹) Yield (%) ee (%) Absolute Configuration
1 None - 6.39 x 10⁻⁷ 11 - -
2 (R)-L1 1.1 1.88 x 10⁻³ 41 77 R
3 (S)-L2 0.5 3.03 x 10⁻⁵ 59 79 S
4 (S)-L2 1.1 1.10 x 10⁻⁴ 61 82 S
5 (S)-L2 2.2 1.15 x 10⁻⁴ 60 83 S
6 (S)-L2 3.3 6.32 x 10⁻⁶ 90 79 S

Yields were determined by ¹H NMR. The reaction was performed with a rhodium biscyclooctadiene hexafluoroantimonate (Rh(cod)₂SbF₆) precatalyst. pitt.edu

The experimental findings, supported by computational studies, confirm a direct correlation between the calculated free energy barriers for oxidative cyclization and the experimentally observed reaction rates. pitt.edu The ligand-accelerated catalysis observed in these rhodium(I) systems underscores the importance of ligand design in developing highly efficient and selective catalytic transformations for propiolate esters. pitt.edu

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in the detailed synthetic strategies outlined in your request. The search for research findings, detailed methodologies, and data tables specifically involving this compound in the areas of C3-homologation, synthesis of diverse heterocyclic compounds (such as quinolones, imidazoles, and azepines), formation of polycyclic systems, stereoselective synthesis of substituted vinyl silanes, and the development of functional materials and polymers did not yield any results.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" according to the provided outline, as the detailed research findings for these specific applications of this particular compound are not available in the public domain.

While the broader class of propiolate esters is known to participate in such reactions, the strict constraint to focus exclusively on "this compound" prevents the inclusion of generalized information. To maintain scientific accuracy and adhere to the instructions, no content can be generated for the requested sections and subsections.

Application of Propiolate Esters As Advanced Synthetic Building Blocks

Development of Functional Materials and Polymers

Synthesis of Substituted Polyacetylenes

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their potential applications in electronics, optics, and materials science rsc.orgnottingham.ac.uk. The synthesis of these polymers is often achieved through the transition-metal-catalyzed polymerization of substituted acetylene (B1199291) monomers nottingham.ac.ukmdpi.com. Rhodium complexes, in particular, have proven to be highly effective catalysts for the polymerization of monosubstituted acetylenes, including propiolate esters mdpi.comresearchgate.netkyoto-u.ac.jpnii.ac.jp.

The polymerization of phenylacetylene derivatives using rhodium catalysts can proceed in a living manner, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution mdpi.com. This controlled polymerization is crucial for tailoring the properties of the resulting polyacetylene for specific applications mdpi.com. While direct studies on the polymerization of Ethyl 3-(4-tert-Butylphenyl)propiolate are not extensively documented, the behavior of other propiolic esters in rhodium-catalyzed systems provides a strong indication of its potential as a monomer. For instance, the polymerization of n-hexyl propiolate has been demonstrated using various rhodium catalysts researchgate.net.

The general mechanism for the rhodium-catalyzed polymerization of substituted acetylenes involves a coordination-insertion pathway rsc.orgmdpi.com. The catalyst, often a rhodium(I) complex, activates the acetylene monomer, leading to the formation of a growing polymer chain. The stereochemistry of the resulting polyacetylene, which can exist in cis-transoidal or trans-cisoidal configurations, can be influenced by the choice of catalyst and reaction conditions mdpi.com.

The polymerization of various propiolate esters using different catalyst systems is summarized in the table below.

MonomerCatalyst SystemPolymer YieldMolecular Weight (Mn)Reference
n-Hexyl propiolate[Rh(nbd)Cl]2 / various aminesFairVaries with amine researchgate.net
Phenylpropiolates with chiral estersWCl6-Ph4SnModerateHigh capes.gov.br
Oxyethyl propiolates[Rh(nbd)Cl]2Excellent100,000–300,000 mdpi.com

This table presents data on the polymerization of various propiolate esters, illustrating the potential for this compound to act as a monomer in similar synthetic routes.

Role as Monomers in Biocatalytic Polymer Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of polymers mdpi.com. Enzymes, such as lipases and laccases, can catalyze polymerization reactions under mild conditions, often with high selectivity and stereospecificity mdpi.comnih.gov. While the direct biocatalytic polymerization of propiolate esters is a developing area of research, the principles of enzymatic polymerization can be extended to these monomers.

Lipases, which naturally catalyze the hydrolysis of esters, can be employed in their reverse mode to catalyze esterification and polyesterification reactions mdpi.com. This approach has been successfully used to synthesize a variety of polyesters from bio-based monomers mdpi.com. It is conceivable that under specific non-aqueous conditions, lipases could catalyze the polymerization of hydroxy-functionalized propiolate esters or their derivatives.

Laccases, a type of oxidoreductase, are known to polymerize phenolic compounds through a radical-mediated mechanism nih.gov. While this compound itself is not a phenolic compound, derivatives incorporating a phenolic moiety could potentially be polymerized using laccase. For example, a monomer could be designed where the tert-butylphenyl group is replaced with a hydroxyphenyl group. Laccase could then initiate polymerization through oxidation of the phenol, leading to a polyacetylene with pendant propiolate ester groups. This approach has been demonstrated in the laccase-mediated polymerization of other functional monomers nih.gov.

The table below outlines potential biocatalytic strategies for the polymerization of propiolate-based monomers.

Monomer TypeBiocatalystPolymerization StrategyPotential Polymer
Hydroxy-functionalized propiolate esterLipase (B570770)PolycondensationPolyester with pendant alkyne groups
Phenolic propiolate ester derivativeLaccaseOxidative polymerizationPolyacetylene with propiolate ester side chains

This table illustrates hypothetical biocatalytic routes for the polymerization of monomers structurally related to this compound, based on established enzymatic polymerization methods.

Strategic Use in Medicinal Chemistry Research for Scaffold Construction

Alkyl propiolates are recognized as versatile building blocks in medicinal chemistry due to their ability to participate in a variety of chemical transformations to construct complex molecular scaffolds nih.gov. The electron-deficient triple bond of the propiolate moiety makes it a good Michael acceptor and a reactive partner in cycloaddition reactions. These properties are exploited in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules researchgate.netmdpi.commdpi.com.

The acetylide anion generated from alkyl propiolates can act as a nucleophile in C-C bond-forming reactions, a process known as C3 homologation nih.gov. This strategy allows for the introduction of a three-carbon unit into a molecule, which can then be further elaborated to construct more complex structures nih.gov.

Recent research has highlighted the use of indole-derived γ-hydroxy propiolate esters as potent anti-inflammatory agents researchgate.netnih.gov. This demonstrates the potential of incorporating the propiolate ester motif into drug candidates. The propiolate moiety can serve as a key structural element or as a reactive handle for further functionalization.

In the context of this compound, the aryl group provides a lipophilic domain that can be important for molecular recognition and binding to biological targets. The propiolate ester functionality can be used to construct a variety of heterocyclic scaffolds. For example, it can react with binucleophiles to form five- or six-membered rings.

The following table summarizes some of the key reactions of propiolate esters used in the construction of medicinal chemistry scaffolds.

Reaction TypeReactantResulting Scaffold
Michael AdditionNucleophiles (e.g., amines, thiols)Functionalized alkenes
Cycloaddition (e.g., [3+2] cycloaddition)Azides, nitrile oxidesTriazoles, isoxazoles
CyclocondensationBinucleophiles (e.g., hydrazines, amidines)Pyrazolones, pyrimidones

This table showcases the versatility of the propiolate ester functionality in synthesizing a diverse range of molecular scaffolds relevant to medicinal chemistry.

Advanced Analytical Techniques for Research on Propiolate Esters

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of Ethyl 3-(4-tert-Butylphenyl)propiolate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). Due to the para-substitution, the aromatic protons would likely appear as two distinct doublets. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂-) group, shifted downfield by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) group. The nine equivalent protons of the tert-butyl group would give a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal (around 154 ppm). The acetylenic carbons will have characteristic shifts in the range of 80-90 ppm. The aromatic carbons will show several signals in the 125-155 ppm region, with the carbon attached to the tert-butyl group being significantly shifted. The carbons of the ethyl group and the tert-butyl group will appear in the upfield region of the spectrum. researchgate.netchemicalbook.com

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons~7.45d2H
Aromatic Protons~7.35d2H
Methylene Protons (-OCH₂CH₃)~4.25q2H
Methyl Protons (-OCH₂CH₃)~1.30t3H
tert-Butyl Protons~1.30s9H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~154.0
Aromatic Carbon (C-C(CH₃)₃)~155.0
Aromatic Carbons (CH)~132.0
Aromatic Carbons (CH)~125.5
Aromatic Carbon (C-C≡)~117.0
Acetylenic Carbon (-C≡C-)~85.0
Acetylenic Carbon (-C≡C-)~82.0
Methylene Carbon (-OCH₂CH₃)~62.0
tert-Butyl Carbon (quaternary)~35.0
tert-Butyl Carbons (methyl)~31.0
Methyl Carbon (-OCH₂CH₃)~14.0

Note: The predicted values are based on computational models and data from analogous compounds and may vary from experimental results. nmrdb.orgnmrdb.orglibretexts.orgacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the stretching vibration of the carbonyl group (C=O) of the ester, typically appearing around 1715 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching of the propiolate moiety would be observed in the region of 2230-2210 cm⁻¹. The C-O stretching of the ester will also be present. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the alkyl groups will be observed at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. libretexts.orgresearchgate.net The C≡C triple bond, being a symmetrical and less polarizable bond, is expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. libretexts.org The aromatic ring vibrations are also typically strong in Raman spectra.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1715
C≡C (Alkyne)Stretching~2220
C-O (Ester)Stretching~1250 and ~1100
Aromatic C=CStretching~1600, ~1500
Aromatic C-HStretching>3000
Alkyl C-HStretching~2960

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The presence of the phenyl ring conjugated with the propiolate system in this compound results in characteristic UV absorption. The para-substitution with an electron-donating tert-butyl group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted ethyl phenylpropiolate. The spectrum is likely to exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system and the conjugated alkyne. nih.govresearchgate.netnist.govyoutube.com

Expected UV-Vis Absorption Maxima:

TransitionExpected λmax (nm)
π → π* (Aromatic System)~260 - 280
π → π* (Conjugated System)~290 - 310

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for identification and purity assessment. In the mass spectrometer, the molecule will be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For aromatic esters, a prominent molecular ion peak is generally observed due to the stability of the aromatic ring. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to form a stable acylium ion. Another characteristic fragmentation is the loss of the entire ester group. The tert-butyl group can also fragment, leading to the loss of a methyl radical or isobutylene.

Expected Key Fragments in GC-MS:

m/zFragment Ion
230[M]⁺• (Molecular Ion)
215[M - CH₃]⁺
185[M - OCH₂CH₃]⁺
157[M - COOCH₂CH₃]⁺
129[C₁₀H₉]⁺
57[C(CH₃)₃]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, High-Resolution MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It is also highly sensitive and selective, making it suitable for trace analysis.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. In this technique, the molecular ion (or a specific fragment ion) is selected and subjected to further fragmentation (collision-induced dissociation). The resulting product ions are then detected. This technique is particularly useful for quantitative analysis in complex matrices. For this compound, common transitions would involve the fragmentation of the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass.

Matrix Isolation Spectroscopy for Conformational and Photochemical Studies

Matrix isolation spectroscopy is a powerful technique that allows for the study of individual molecules trapped within an inert, cryogenic solid matrix, typically a noble gas like argon or nitrogen at very low temperatures (around 10-20 K). This environment prevents intermolecular interactions and freezes out most rotational and translational motion, leading to highly resolved vibrational spectra. This technique is particularly well-suited for investigating the conformational landscape and photochemical pathways of flexible molecules like this compound.

Conformational Analysis:

The presence of single bonds in the ethyl ester group of this compound allows for the existence of multiple conformers. Theoretical calculations, often performed using Density Functional Theory (DFT), predict the geometries and relative energies of these conformers. For simpler propiolate esters like ethyl propiolate, studies have identified multiple stable conformers arising from rotation around the C-O and C-C single bonds of the ethyl group. researchgate.net In the case of this compound, the bulky tert-butyl group on the phenyl ring is expected to influence the conformational preferences of the entire molecule. While the rotation of the tert-butyl group itself has a low energy barrier, its steric bulk can affect the orientation of the entire phenylpropiolate fragment.

By comparing the experimental infrared spectrum obtained from the matrix-isolated compound with the theoretically predicted spectra for each conformer, researchers can identify the specific conformers present in the gas phase before deposition. The relative intensities of the vibrational bands corresponding to different conformers can also provide an estimate of their relative populations.

Photochemical Studies:

The propiolate ester functionality is known to be photochemically active. Upon irradiation with ultraviolet (UV) light, molecules like this compound can undergo various transformations. Matrix isolation is an ideal technique to study these primary photochemical events, as the inert matrix can trap the initial photoproducts, preventing secondary reactions.

For instance, studies on similar propiolate esters have shown that they can undergo decarbonylation (loss of a CO molecule) or other rearrangements upon UV irradiation. researchgate.net The photodissociation process, where a molecule breaks down into smaller fragments upon absorbing a photon, is a key area of investigation. wikipedia.org By monitoring the changes in the infrared spectrum as a function of irradiation time and wavelength, the formation of new species can be tracked, and their vibrational spectra can be recorded. This allows for the identification of photoproducts and the elucidation of the initial steps of the photochemical reaction mechanism.

Technique Component Application to this compound Anticipated Findings
Cryogenic Matrix (e.g., Argon)Isolation of individual molecules at ~15 K.Sharpened vibrational bands, enabling the distinction between different conformers.
Infrared SpectroscopyProbing the vibrational modes of the isolated molecule.Identification of characteristic frequencies for the C≡C triple bond, C=O carbonyl stretch, and vibrations associated with the tert-butylphenyl group for each conformer.
UV IrradiationInduction of photochemical reactions in the isolated molecule.Observation of the disappearance of parent molecule bands and the appearance of new bands corresponding to photoproducts (e.g., decarbonylation products).
Computational Chemistry (DFT)Prediction of conformer geometries, energies, and vibrational spectra.Aiding in the assignment of experimental spectra to specific conformers and photoproducts.

Integration of Spectroscopic and Computational Data for Structural Elucidation

The definitive determination of the three-dimensional structure of a molecule as complex as this compound relies on the synergistic use of experimental spectroscopic data and high-level computational methods. This integrated approach provides a more complete and accurate picture than either method could achieve alone.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide key pieces of structural information. ¹H and ¹³C NMR spectroscopy reveal the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. High-resolution mass spectrometry provides the exact molecular weight and fragmentation patterns that can help in confirming the molecular formula and substructures.

Computational chemistry, primarily using Density Functional Theory (DFT), complements this experimental data. rsc.orgnih.govjchemlett.comresearchgate.net By building a theoretical model of the molecule, it is possible to calculate various properties, including:

Optimized Geometries: The most stable three-dimensional arrangements of the atoms (conformers).

Vibrational Frequencies: The predicted IR spectrum for each conformer.

NMR Chemical Shifts: The predicted ¹H and ¹³C NMR spectra.

Electronic Properties: The distribution of electrons, molecular orbital energies (HOMO and LUMO), and the nature of electronic transitions, which can be correlated with UV-Vis spectra.

The process of structural elucidation involves an iterative comparison between the experimental and computed data. For example, the calculated vibrational frequencies for different potential conformers of this compound can be compared with the experimental IR spectrum. A good match between the experimental spectrum and the calculated spectrum for a particular conformer provides strong evidence for its existence. Similarly, calculated NMR chemical shifts can be used to assign the signals in the experimental NMR spectra.

Spectroscopic Data Computational Data (DFT) Integrated Structural Insights
¹H and ¹³C NMR SpectraCalculated NMR chemical shifts and coupling constants.Unambiguous assignment of all proton and carbon signals to specific atoms in the molecule. Confirmation of the connectivity and the influence of the tert-butyl group on the electronic environment of the phenyl ring.
Infrared (IR) SpectrumCalculated vibrational frequencies and intensities for different conformers.Identification of the functional groups (C≡C, C=O, C-O, aromatic C-H). Determination of the most stable conformer(s) present in the sample.
UV-Vis SpectrumCalculated electronic transitions (e.g., using Time-Dependent DFT).Assignment of absorption bands to specific electronic transitions within the molecule, such as π-π* transitions of the aromatic ring and the conjugated system.
Mass SpectrumN/A (MS provides experimental mass and fragmentation).Confirmation of the molecular weight and elemental composition. Fragmentation patterns can support the proposed structure.

Advanced Chromatographic Separations for Complex Reaction Mixtures

The synthesis of this compound, like many organic reactions, can result in a complex mixture containing the desired product, unreacted starting materials, byproducts, and isomers. Advanced chromatographic techniques are essential for the purification of the target compound and the analysis of the reaction mixture's composition. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Given the aromatic and relatively nonpolar nature of this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. nih.govbme.hu In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, leading to their separation from more polar impurities.

For challenging separations, where simple RP-HPLC may not provide adequate resolution, more advanced strategies can be employed:

Method Optimization: Systematically varying the mobile phase composition (e.g., the gradient of the organic solvent), flow rate, and temperature can significantly improve the separation of closely related compounds.

Alternative Stationary Phases: If a standard C18 column is insufficient, other stationary phases with different selectivities can be used. For aromatic compounds, phenyl-based stationary phases can offer unique π-π interactions that enhance separation. halocolumns.com

HPLC-MS Coupling: Interfacing HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for analyzing complex mixtures. researchgate.netnih.gov It allows for the simultaneous separation of the components by HPLC and their identification based on their mass-to-charge ratio by MS. This is invaluable for identifying unknown byproducts in a reaction mixture.

Preparative HPLC: For the isolation of pure this compound for further studies, the analytical HPLC method can be scaled up to preparative HPLC. This involves using a larger column and a higher flow rate to process larger quantities of the reaction mixture.

Chromatographic Technique Stationary Phase Example Mobile Phase Example Application in this compound Research
Analytical RP-HPLCC18 (Octadecylsilane)Acetonitrile/Water gradientPurity assessment of synthesized product, quantification of product and byproducts.
HPLC-MSC18 or Phenyl-HexylAcetonitrile/Water with formic acidIdentification of impurities and byproducts in the crude reaction mixture by their mass.
Preparative RP-HPLCC18 (larger particle size)Acetonitrile/Water isocratic or gradientIsolation of high-purity this compound for spectroscopic characterization and further reactions.

Future Directions and Emerging Research Avenues in Propiolate Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

The development of innovative catalytic systems is fundamental to advancing the chemistry of propiolate esters, aiming for reactions that are not only efficient but also highly selective and atom-economical. A significant area of research involves the vicinal functionalization of propiolate esters through catalytic carbocupration. nih.govacs.org This method allows for the stereoselective formation of substituted vinyl silanes with excellent diastereoselectivities (>20:1) using catalyst loadings as low as 5 mol %. nih.govacs.org

Furthermore, the broader field of ester chemistry is seeing the emergence of novel photocatalysts. For instance, the photocatalyst 'N-BAP' enables the reduction of esters to alcohols using blue light, offering a sustainable alternative to traditional metal reductants. sciencedaily.com In a similar vein, biocatalysis, employing enzymes like the immobilized lipase (B570770) Novozym 435, is gaining traction for ester synthesis. nih.gov This enzymatic approach is prized for its high selectivity, mild reaction conditions, and the production of purer products under environmentally benign conditions. nih.gov For other types of esters, novel zinc-based catalytic systems are also being developed for processes like the ring-opening polymerization of ε-caprolactone, indicating a trend towards using less toxic and more abundant metals in catalysis. researchgate.netmdpi.com

Table 1: Emerging Catalytic Systems in Ester Chemistry
Catalytic SystemReaction TypeKey AdvantagesRelevant Compound Class
Copper-based catalystsCarbocuprationHigh diastereoselectivity, low catalyst loading. nih.govacs.orgPropiolate Esters
'N-BAP' PhotocatalystEster ReductionUses light as an energy source, avoids harsh metal reductants. sciencedaily.comGeneral Esters
Novozym 435 (Immobilized Lipase)TransesterificationHigh selectivity, mild conditions, biodegradable catalyst. nih.govPyrrole (B145914) Esters
Diethylzinc/Gallic AcidRing-Opening PolymerizationUse of bioresorbable and less toxic metal catalysts. researchgate.netmdpi.comCyclic Esters (ε-caprolactone)

Exploration of Unprecedented Reaction Pathways and Transformation Capabilities

The unique electronic properties of propiolate esters, characterized by an electron-deficient triple bond, make them highly versatile reagents for constructing complex molecules. wikipedia.org Researchers are actively exploring new reaction pathways that leverage this reactivity. One promising strategy involves efficient one-pot, three-step reaction sequences that can transform a simple starting material like ethyl propiolate into complex, functionally dense bicyclic products. richmond.edu These sequences can involve a series of transformations, such as thioconjugate addition, oxidation, and a Diels-Alder reaction, all performed in a single reaction vessel. richmond.edu

Another significant area of exploration is the use of propiolate esters in dipolar cycloaddition reactions. chemicalbook.com These reactions, often catalyzed by transition metals, allow for the synthesis of important heterocyclic structures, such as pyrazoles, which have a wide range of biological activities and applications in medicine and agriculture. chemicalbook.com Furthermore, the catalytic carbocupration of propiolate esters has been developed to achieve vicinal functionalization, leading to the stereoselective synthesis of highly substituted E-vinyl silanes, which are valuable intermediates in organic synthesis. nih.govacs.org

Table 2: Novel Reaction Pathways for Propiolate Esters
Reaction PathwayStarting Material ExampleProduct TypeKey Features
One-Pot Three-Step SequenceEthyl propiolateComplex bicyclic systems. richmond.eduThioconjugate addition, oxidation, Diels-Alder reaction in situ. richmond.edu
Dipolar CycloadditionEthyl propiolatePyrazoles and other heterocycles. chemicalbook.comForms new cyclic structures with dipolar species. chemicalbook.com
Catalytic CarbocuprationPropiolate estersSubstituted E-vinyl silanes. nih.govacs.orgStereoselective vicinal functionalization of the alkyne. nih.govacs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Table 3: Applications of AI and Machine Learning in Chemical Synthesis
Application AreaAI/ML CapabilityImpact on Research
Reaction Outcome PredictionPredicts product formation, reaction rates, and selectivity. chemeurope.comeurekalert.orgReduces experimental trial-and-error, accelerates discovery. chemcopilot.com
Condition OptimizationSuggests optimal temperature, solvent, or catalyst combinations. chemcopilot.comMakes screening for optimal conditions faster and more precise. chemcopilot.com
Mechanism AnalysisAnalyzes reaction mechanisms and interprets complex data. eurekalert.orgProvides deeper understanding of reaction pathways. eurekalert.org
Late-Stage FunctionalizationPredicts site-selectivity for molecular transformations. appliedclinicaltrialsonline.comEnables faster and more precise drug design. appliedclinicaltrialsonline.com

Advancement of Sustainable and Green Synthetic Approaches for Industrial Relevance

The push towards sustainability is a major driver of innovation in chemical synthesis. For propiolate esters and ester chemistry in general, this involves developing greener reaction methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Photocatalysis represents a significant step in this direction, using light as a clean energy source to drive chemical reactions, such as the reduction of esters, thereby avoiding the need for stoichiometric and often hazardous metal reductants. sciencedaily.com

Biocatalysis offers another powerful green alternative. The use of enzymes, such as immobilized lipases, for esterification and transesterification reactions occurs under mild temperature and pressure conditions. nih.gov These catalysts are biodegradable and highly specific, leading to purer products and reducing the need for extensive purification steps. nih.gov A broader strategy involves shifting from fossil fuel-based feedstocks to renewable ones. Research into using oleochemicals (from fatty acids), carbohydrates, and lignin (B12514952) as starting materials for producing monomers for polyesters and other polymers is gaining momentum, representing a key approach to building a more sustainable chemical industry. kit.edu

Table 4: Green and Sustainable Approaches in Ester Synthesis
ApproachPrincipleExamples/ApplicationsSustainability Benefit
PhotocatalysisUsing light to drive chemical reactions. sciencedaily.comReduction of esters using a photocatalyst like 'N-BAP'. sciencedaily.comReduces reliance on harsh chemical reductants. sciencedaily.com
BiocatalysisEmploying enzymes as catalysts. nih.govEnzymatic synthesis of pyrrole esters using Novozym 435. nih.govMild conditions, biodegradable catalysts, high selectivity. nih.gov
Use of Renewable FeedstocksSourcing starting materials from biomass. kit.eduSynthesis of monomers from fatty acids, sugars, or lignin. kit.eduReduces dependence on fossil fuels, utilizes waste streams. kit.edu

Design of Propiolate-Based Scaffolds for Broad Chemical Space Exploration

In drug discovery and materials science, the exploration of chemical space—the vast collection of all possible molecules—is crucial for finding compounds with desired properties. nih.govnih.gov Molecular scaffolds form the core structure of molecules, and diversifying these scaffolds is a key strategy for this exploration. nih.govnih.gov Propiolate esters, including derivatives like Ethyl 3-(4-tert-Butylphenyl)propiolate, are excellent starting points for generating novel and diverse scaffolds due to their reactive nature. richmond.edumdpi.com

Modern approaches combine multi-component reactions with subsequent cyclization steps to efficiently generate large libraries of diverse cyclic derivatives from simple, readily available building blocks. nih.gov To manage and accelerate this process, automated computational workflows are being developed. Tools like ChemSpaX allow for the automated functionalization of molecular scaffolds, enabling the rapid in silico generation and evaluation of vast numbers of new molecules. tudelft.nl In a more targeted approach, specialized scaffolds are designed to mimic the structure of biological molecules. For instance, the PepMetics® technology uses scaffolds that replicate the conformations of protein secondary structures like α-helices, allowing for the structure-based design of compounds that can interact with specific biological targets. prismbiolab.com

Table 5: Strategies for Chemical Space Exploration Using Propiolate-Based Scaffolds
StrategyDescriptionExample/ToolGoal
Scaffold Diversity SynthesisUsing versatile building blocks in multi-component reactions to create a wide range of molecular frameworks. nih.govUgi reaction followed by cyclization. nih.govTo access novel areas of chemical space. nih.gov
Automated Scaffold FunctionalizationComputational workflows that automatically add different functional groups to a core scaffold. tudelft.nlChemSpaX software. tudelft.nlHigh-throughput screening and data-driven discovery. tudelft.nl
Structure-Based Scaffold DesignCreating scaffolds that mimic the 3D structure of biological ligands to target specific proteins. prismbiolab.comPepMetics® Technology. prismbiolab.comTo design potent and selective drugs. prismbiolab.com
Chemoinformatic AnalysisUsing computational methods to analyze the diversity and structure-activity relationships of compound libraries. nih.govActivity landscape visualization. nih.govTo identify key structural features for desired activity. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Ethyl 3-(4-tert-Butylphenyl)propiolate?

  • Methodological Answer : The synthesis typically involves coupling a 4-tert-butylphenylacetylene derivative with an ethyl propiolate precursor via Sonogashira or copper-catalyzed cross-coupling. Critical parameters include:

  • Catalyst selection : Palladium/copper systems for Sonogashira reactions (e.g., Pd(PPh₃)₂Cl₂/CuI) .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance reaction rates.
  • Purification : Column chromatography using silica gel with gradients of petroleum ether/ethyl acetate (e.g., 10:1 ratio) to isolate the product .

Q. How can researchers confirm the structural integrity of Ethyl 3-(4-tert-Butylphenyl)propiolate post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Compare ¹H and ¹³C NMR data with literature values (e.g., δ ~7.5 ppm for aromatic protons, δ ~62 ppm for the ester carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₈O₂: 231.1385) .
  • Infrared (IR) spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in reactions involving Ethyl 3-(4-tert-Butylphenyl)propiolate?

  • Methodological Answer :

  • Catalyst loading : For Diels-Alder reactions, ZnCl₂ (10–20 mol%) enhances selectivity toward phenolic derivatives .
  • Temperature control : Maintain 100–120°C to balance reaction rate and side-product formation .
  • Molar ratios : Excess ethyl propiolate (5–20 eq.) improves conversion without compromising selectivity .
  • Monitoring : Use HPLC or GC-MS to track intermediates and adjust conditions dynamically .

Q. How can regioselectivity be controlled in cycloaddition or functionalization reactions with this compound?

  • Methodological Answer :

  • Steric effects : The bulky tert-butyl group directs electrophilic attacks to the para position .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor alkyne activation in transition-metal-free reactions .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring alters reactivity patterns .

Q. How do computational methods aid in predicting the biological or material properties of derivatives?

  • Methodological Answer :

  • Docking studies : Simulate interactions with biological targets (e.g., HIV-1 protease) using software like AutoDock .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalyst design .
  • Molecular dynamics : Model stability in solvent environments (e.g., aqueous vs. organic) .

Q. How can researchers resolve contradictions in reported reaction parameters (e.g., catalyst loading vs. yield)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst, solvent) .
  • Statistical validation : Apply ANOVA to identify significant factors affecting yield or selectivity .
  • Cross-referencing : Compare data across studies (e.g., ZnCl₂ effects in Diels-Alder vs. Sonogashira systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.